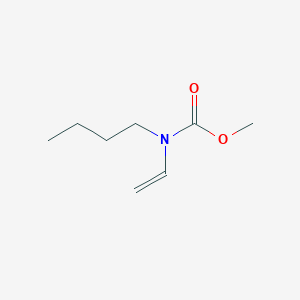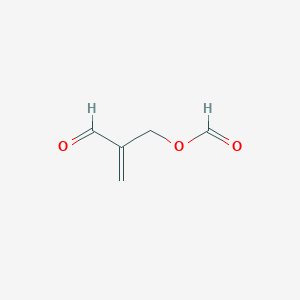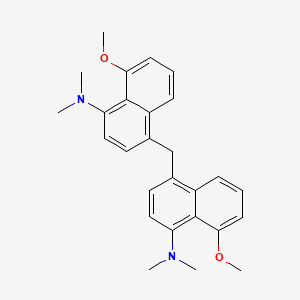
4,4'-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine): is a synthetic organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two naphthalene rings connected by a methylene bridge, with each naphthalene ring substituted by a methoxy group and an N,N-dimethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of 8-methoxy-N,N-dimethylnaphthalen-1-amine with formaldehyde under acidic conditions to form the methylene bridge.
Substitution Reactions: The methoxy and N,N-dimethylamine groups are introduced through substitution reactions using appropriate reagents such as methanol and dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives of the naphthalene rings.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the manufacture of dyes and pigments.
- Used as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.
相似化合物的比较
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the methoxy groups.
4,4’-Methylenebis(2-methoxyaniline): Similar structure but with methoxy groups at different positions.
4,4’-Methylenebis(3-methoxyaniline): Similar structure but with methoxy groups at different positions.
Uniqueness:
- The presence of both methoxy and N,N-dimethylamine groups on the naphthalene rings makes 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
184696-75-1 |
|---|---|
分子式 |
C27H30N2O2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
4-[[4-(dimethylamino)-5-methoxynaphthalen-1-yl]methyl]-8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C27H30N2O2/c1-28(2)22-15-13-18(20-9-7-11-24(30-5)26(20)22)17-19-14-16-23(29(3)4)27-21(19)10-8-12-25(27)31-6/h7-16H,17H2,1-6H3 |
InChI 键 |
KVNFVCXFROCFLI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C2C(=C(C=C1)CC3=C4C=CC=C(C4=C(C=C3)N(C)C)OC)C=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


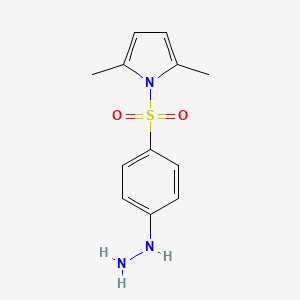
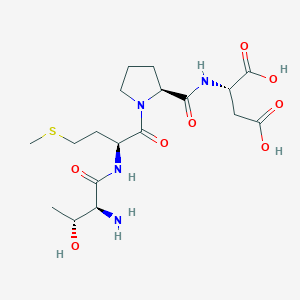
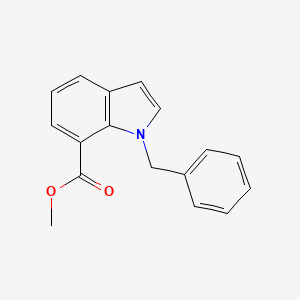
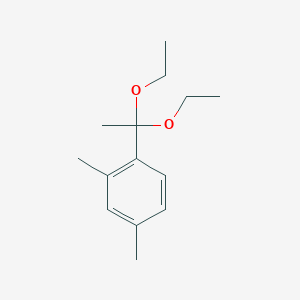

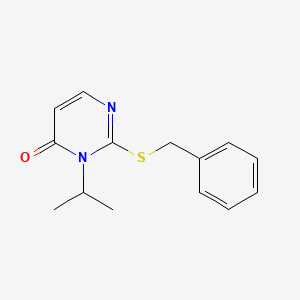
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
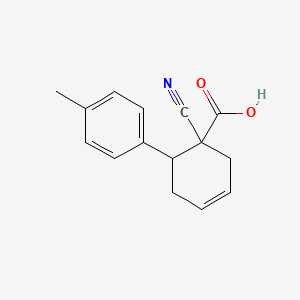
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)
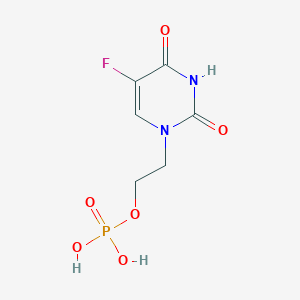
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
